BenchChemオンラインストアへようこそ!

N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE

CNS drug design tertiary amide hydrogen bond donor

N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide (CAS 714202-38-7) is a synthetic tertiary benzamide derivative featuring a 2-adamantyl cage linked to an N-ethyl-4-fluorobenzamide moiety. The compound is catalogued as screening compound SC-7930265 in the ChemBridge CORE Library and is commercially available through the Hit2Lead platform.

Molecular Formula C19H24FNO
Molecular Weight 301.405
CAS No. 714202-38-7
Cat. No. B2569228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE
CAS714202-38-7
Molecular FormulaC19H24FNO
Molecular Weight301.405
Structural Identifiers
SMILESCCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C19H24FNO/c1-2-21(19(22)14-3-5-17(20)6-4-14)18-15-8-12-7-13(10-15)11-16(18)9-12/h3-6,12-13,15-16,18H,2,7-11H2,1H3
InChIKeyVYUNHIXKSYPKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide (CAS 714202-38-7): A Tertiary Adamantanyl Benzamide Screening Compound for CNS-Targeted Drug Discovery


N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide (CAS 714202-38-7) is a synthetic tertiary benzamide derivative featuring a 2-adamantyl cage linked to an N-ethyl-4-fluorobenzamide moiety. The compound is catalogued as screening compound SC-7930265 in the ChemBridge CORE Library and is commercially available through the Hit2Lead platform . It belongs to the broader class of N-adamantanyl benzamides, which have been explored as antagonists of the P2X7 purinoreceptor [1], inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) [2], and ligands for sigma receptors [3]. This specific compound is distinguished from its close analogs by its N-ethyl tertiary amide architecture, which eliminates the hydrogen bond donor present in secondary amide derivatives, and by the 4-fluoro substitution pattern on the benzamide ring, a feature that has been associated with improved metabolic stability in the adamantanyl benzamide class [1].

Why N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide Cannot Be Interchanged with Generic Adamantanyl Benzamides


Adamantanyl benzamide derivatives are not functionally interchangeable due to critical structural determinants that govern their physicochemical and pharmacological profiles. The N-ethyl tertiary amide architecture of this compound (Hdon = 0, LogP = 4.01, tPSA = 20.3 Ų) confers distinctly different solubility, permeability, and metabolic stability characteristics compared to secondary amide analogs such as 4-fluoro-N-adamantan-2-yl-benzamide (CAS 438480-53-6, Hdon = 1) . In the adamantanyl benzamide class, the position of fluorine substitution on the benzamide ring (2-fluoro vs. 3-fluoro vs. 4-fluoro) significantly alters electronic properties and receptor binding profiles [1]. Furthermore, the adamantane attachment point—2-adamantyl in this compound versus the more common 1-adamantyl linkage—produces distinct steric environments that affect target engagement . The Wilkinson et al. (2017) structure-activity relationship study demonstrated that seemingly minor modifications to the adamantanyl benzamide scaffold can result in 10-fold differences in metabolic stability, with fluorination at strategic positions being critical for achieving pharmacologically viable half-lives [2]. Substituting this compound with a generic adamantanyl benzamide without matching these specific structural features would introduce uncontrolled variables in any screening or lead optimization campaign.

Quantitative Differentiation Evidence for N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide Versus Closest Analogs


Elimination of Hydrogen Bond Donor Capacity Through N-Ethyl Tertiary Amide Architecture Compared to Secondary Amide Analogs

N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide possesses zero hydrogen bond donors (Hdon = 0) due to its N-ethyl tertiary amide architecture, as documented in the Hit2Lead computed property dataset . This contrasts directly with its closest secondary amide analog, 4-fluoro-N-adamantan-2-yl-benzamide (CAS 438480-53-6, molecular formula C17H20FNO), which retains one hydrogen bond donor (Hdon = 1) on the amide nitrogen . In the context of CNS drug discovery, a reduction from Hdon = 1 to Hdon = 0 is recognized as a favorable physicochemical shift, as hydrogen bond donors are penalized in blood-brain barrier penetration models and contribute to increased efflux transporter recognition [1]. This structural difference means that the tertiary amide cannot act as a hydrogen bond donor in target binding interactions, potentially altering selectivity profiles compared to secondary amide analogs.

CNS drug design tertiary amide hydrogen bond donor membrane permeability blood-brain barrier

Lipophilicity Elevation (LogP 4.01) Driven by N-Ethyl Substitution Relative to Non-Alkylated Adamantanyl Benzamides

The Hit2Lead database reports a computed LogP value of 4.01 for N-(adamantan-2-yl)-N-ethyl-4-fluorobenzamide . The N-ethyl substituent on the amide nitrogen is the primary driver of this elevated lipophilicity. In contrast, the non-ethylated analog 4-fluoro-N-adamantan-2-yl-benzamide (CAS 438480-53-6, C17H20FNO) lacks this alkyl group, which would result in a lower LogP estimate (calculated contribution of the N-ethyl group is approximately +0.7 to +0.9 LogP units based on fragment-based estimation). The LogP of 4.01 places this compound within the optimal range for CNS drug-like molecules (typically LogP 2-5) while the non-alkylated analog would fall at the lower boundary of this range, potentially limiting its passive membrane permeability [1]. The computed aqueous solubility (LogSW = -4.83) indicates moderate to low aqueous solubility, consistent with the lipophilic adamantane scaffold .

lipophilicity LogP N-alkylation drug-like properties ADME

Class-Level Evidence: Bioisosteric Fluorine at the 4-Position of the Benzamide Ring Enhances Metabolic Stability in Adamantanyl Benzamide Series

Although direct metabolic stability data for N-(adamantan-2-yl)-N-ethyl-4-fluorobenzamide are not available in the published literature, class-level evidence from the Wilkinson et al. (2017) structure-activity relationship study on adamantanyl benzamide P2X7 receptor antagonists provides strong inferential support [1]. That study demonstrated that installation of bioisosteric fluorine on the adamantane bridgeheads was well tolerated and led to a series of bioisosteres with improved physicochemical properties and metabolic stability compared to the non-fluorinated lead compound. Specifically, the trifluorinated benzamide analog (compound 34) demonstrated metabolic stability ten times longer than the non-fluorinated lead benzamide 1, while maintaining P2X7R antagonistic activity and proving effective in the presence of several known P2X7R polymorphisms [1]. The 4-fluoro substitution pattern present in the target compound is a strategic placement that can block potential sites of oxidative metabolism on the benzamide ring, a principle consistent with established medicinal chemistry practice for improving the pharmacokinetic profile of aromatic amides [2].

fluorine bioisosterism metabolic stability P2X7 receptor structure-activity relationship CYP450 metabolism

2-Adamantyl vs. 1-Adamantyl Substitution: Distinct Steric and Conformational Profiles for Differential Target Engagement

N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide features the adamantane cage attached at the 2-position (secondary bridgehead carbon) via the amide nitrogen, as opposed to the more commonly encountered 1-adamantyl substitution pattern (tertiary bridgehead carbon) found in compounds such as N-(1-adamantyl)-2-fluorobenzamide (CAS 303092-23-1) [1] and the N-(1-adamantyl)benzamide CB2 receptor/FAAH dual modulators described by Intranuovo et al. (2022) [2]. The 2-adamantyl attachment creates a distinct steric environment because the adamantane cage is connected through a secondary carbon, resulting in a different spatial orientation of the bulky cage relative to the benzamide pharmacophore. This geometric difference can significantly affect how the compound occupies receptor binding pockets. In the P2X7 receptor antagonist series developed by the Kassiou group, both 1-adamantyl and 2-adamantyl derivatives were explored, with the substitution position influencing receptor affinity and selectivity [3]. The 2-adamantyl configuration provides a unique three-dimensional presentation of the lipophilic cage that is not achievable with 1-adamantyl analogs.

adamantane substitution 2-adamantyl 1-adamantyl steric effects receptor binding conformational analysis

Low Topological Polar Surface Area (tPSA = 20.3 Ų) Supports Favorable CNS Permeability Profile Relative to Higher-tPSA Benzamide Derivatives

The target compound exhibits a computed topological polar surface area (tPSA) of 20.3 Ų as reported in the Hit2Lead database . This value is substantially below the commonly accepted threshold of 60-90 Ų for favorable CNS penetration [1] and is also below the tPSA values of many comparator adamantanyl benzamides that retain hydrogen bond donors. For context, secondary amide benzamide derivatives typically exhibit tPSA values in the range of 29-45 Ų due to the contribution of the N-H group. The low tPSA of 20.3 Ų, combined with the absence of hydrogen bond donors (Hdon = 0) and the moderate lipophilicity (LogP = 4.01), positions this compound favorably within the CNS multiparameter optimization (MPO) desirability space [1][2]. The compound also complies with Lipinski's Rule of Five (molecular weight 301, LogP 4.01, Hdon 0, Hacc 1) and has only 2 rotatable bonds, suggesting a relatively rigid conformation that may favor target binding selectivity.

topological polar surface area tPSA CNS permeability blood-brain barrier drug-likeness physicochemical property

Recommended Research and Screening Applications for N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide Based on Quantitative Differentiation Evidence


CNS-Targeted High-Throughput Screening Campaigns Requiring Favorable Blood-Brain Barrier Permeability Predictors

With a tPSA of 20.3 Ų, Hdon = 0, and LogP = 4.01 , this compound satisfies multiple CNS MPO desirability criteria and is well-suited for inclusion in CNS-focused screening libraries. The absence of hydrogen bond donors (Hdon = 0) eliminates a key liability for blood-brain barrier penetration, while the moderate lipophilicity falls within the optimal LogP range of 2-5 for CNS drugs [1]. The compound's tertiary amide architecture distinguishes it from more common secondary amide benzamides and provides a differentiated chemotype for hit identification in neurodegenerative disease, neuroinflammation, and psychiatric disorder targets where CNS exposure is a prerequisite. Researchers screening against P2X7 receptor, sigma receptors, or cannabinoid CB2 receptor targets—all of which have been modulated by adamantanyl benzamide derivatives [2][3]—may find this compound a valuable addition to their screening decks.

Structure-Activity Relationship Studies Exploring N-Alkyl Substitution Effects on Adamantanyl Benzamide Pharmacology

The N-ethyl tertiary amide motif of this compound provides a key structural variation for SAR studies investigating the impact of N-alkylation on the pharmacological profile of adamantanyl benzamides. Compared to the non-alkylated secondary amide analog 4-fluoro-N-adamantan-2-yl-benzamide (CAS 438480-53-6), the N-ethyl group modifies three critical parameters simultaneously: it eliminates hydrogen bond donor capacity (Hdon 0 vs. 1), increases lipophilicity (ΔLogP ≈ +0.7 to +0.9), and introduces conformational restriction around the amide bond. In the P2X7 receptor antagonist series, N-alkyl substitution patterns have been shown to influence both receptor affinity and metabolic stability [2]. This compound can serve as a useful tool for systematic exploration of N-alkyl effects in established adamantanyl benzamide pharmacophore models, particularly when paired with the non-ethylated analog as a matched molecular pair.

Metabolic Stability-Focused Screening Leveraging 4-Fluoro Benzamide Substitution for Oxidative Metabolism Shielding

The 4-fluoro substituent on the benzamide ring is strategically positioned to block para-hydroxylation, a common Phase I metabolic pathway for aromatic amides. Class-level evidence from the adamantanyl benzamide series demonstrates that fluorination can extend metabolic half-life by up to 10-fold compared to non-fluorinated analogs [2]. While direct metabolic stability data for this specific compound are not available in the published literature, the 4-fluoro substitution pattern is a rationally designed feature that, per established medicinal chemistry principles, is expected to confer enhanced resistance to CYP450-mediated oxidative metabolism at the para position [4]. This compound is therefore recommended for screening cascades where metabolic stability is an early-stage selection criterion, with the caveat that experimental microsomal or hepatocyte stability data should be generated to confirm the class-level prediction.

Chemogenomic Profiling of 2-Adamantyl Versus 1-Adamantyl Chemical Space for Receptor Selectivity Mapping

The 2-adamantyl substitution pattern is less common in commercial screening libraries compared to 1-adamantyl derivatives, offering access to a distinct region of steric and conformational space . This compound is suitable for inclusion in chemogenomic profiling sets aimed at mapping how adamantane cage orientation affects selectivity across receptor families. The 2-adamantyl attachment through a secondary bridgehead carbon creates a different spatial presentation of the lipophilic cage compared to 1-adamantyl analogs, which can translate into differential binding profiles across targets such as sigma-1, sigma-2, P2X7, CB2, and 11βHSD1 receptors. Researchers building target-class screening sets for G protein-coupled receptors or ion channels where adamantane-derived ligands have shown activity may use this compound to expand the three-dimensional diversity of their screening collection beyond the more commonly represented 1-adamantyl chemotype [3].

Quote Request

Request a Quote for N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.